Sigma Receptor Binding Affinity of 4-(3-Chlorophenyl)piperidine Compared to Dopamine D2 Receptor
The chlorophenyl-hydroxy-piperidine metabolite of haloperidol, which shares the 4-(3-chlorophenyl)piperidine core structure, exhibits a clear preference for sigma receptors over dopamine D2 receptors. While it lacks affinity for dopamine D2 receptors, it binds with moderate affinity to sigma receptors with a Ki value of 326 nM [1]. This represents a stark contrast to the parent compound haloperidol, which binds to dopamine D2 receptors with high affinity (Ki = 2.8 nM) [1]. This divergence highlights how the 3-chlorophenyl substitution pattern, in the absence of the butyrophenone moiety, shifts receptor selectivity.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 326 nM (sigma receptor) [1] |
| Comparator Or Baseline | Haloperidol: Ki = 2.8 nM (dopamine D2 receptor) [1] |
| Quantified Difference | ~116-fold lower affinity for D2 receptor compared to haloperidol; distinct sigma receptor binding |
| Conditions | In vitro binding assay; sigma receptor binding measured in guinea pig cerebral homogenate using [3H]DTG as radioligand; dopamine D2 binding measured in rat striatal membranes using [3H]spiperone [1] |
Why This Matters
This differential binding profile is critical for researchers developing sigma receptor ligands with reduced dopamine D2 antagonism, potentially mitigating extrapyramidal side effects common with typical antipsychotics.
- [1] Glennon, R. A., et al. (1990). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European Journal of Pharmacology, 181(3), 261-268. View Source
